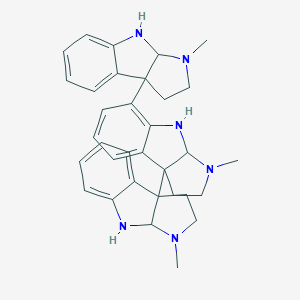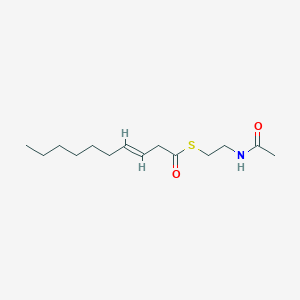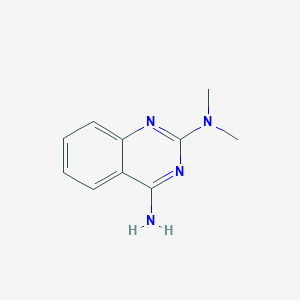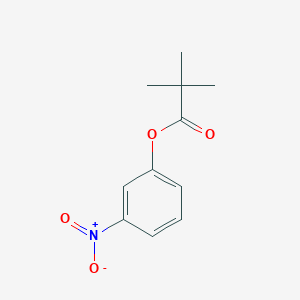![molecular formula C12H15N3O2 B231465 Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- CAS No. 16983-76-9](/img/structure/B231465.png)
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin and has been extensively studied for its ability to selectively destroy dopaminergic neurons in the brain.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to Parkinson's disease. Researchers have used Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- to study the effects of dopaminergic neuron loss on motor function, as well as to test potential treatments for Parkinson's disease.
Mecanismo De Acción
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is metabolized in the brain to form a toxic metabolite, MPP+. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This loss of dopaminergic neurons leads to motor deficits that are similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- in laboratory experiments is that it allows researchers to selectively destroy dopaminergic neurons in the brain, providing a model for Parkinson's disease. However, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is a potent neurotoxin and can be dangerous if mishandled. Additionally, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity is not a perfect model for Parkinson's disease, as the disease is multifactorial and involves many different pathways.
Direcciones Futuras
Future research on Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- should focus on developing safer and more effective models for Parkinson's disease. Additionally, researchers should investigate the use of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers should continue to investigate the mechanisms of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity, with the goal of identifying new targets for therapeutic intervention.
Métodos De Síntesis
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate, which is then reacted with acetic anhydride to form the final product, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-.
Propiedades
Número CAS |
16983-76-9 |
|---|---|
Nombre del producto |
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- |
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
[(E)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)3-4-10-5-7-11(17-2)8-6-10/h3-8H,1-2H3,(H3,13,15,16)/b4-3+,14-9+ |
Clave InChI |
KDKOYKPYFCGPBB-LDKZCNOQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
SMILES canónico |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
Otros números CAS |
16983-76-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
